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Introduction
Ion pumps are integral membrane proteins that establish and maintain electrochemical

gradients across cellular membranes by actively transporting ions against their concentration

gradients. This process is crucial for a myriad of physiological functions, including nerve

impulse transmission, muscle contraction, and nutrient transport. The energy for this "uphill"

transport is typically derived from the hydrolysis of adenosine triphosphate (ATP).

Understanding the intricate mechanisms and kinetics of these molecular machines is

paramount for both basic research and the development of novel therapeutics targeting ion

pump dysfunction.

Caged ATP is a powerful tool for studying the real-time kinetics of ATP-driven ion pumps, such

as Na+/K+-ATPase and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). Caged ATP is

a chemically modified, biologically inactive form of ATP that, upon exposure to a brief pulse of

ultraviolet (UV) light, rapidly releases active ATP. This photolysis allows for precise temporal

and spatial control over the initiation of ion pump activity, enabling the study of transient pre-

steady-state kinetics that are often too fast to be resolved by conventional mixing techniques.

These application notes provide detailed protocols for the preparation of ion pumps, the

execution of caged ATP-driven experiments, and methods for monitoring pump activity.
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Key Ion Pumps Investigated with Caged ATP
Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital P-type ATPase found in the plasma

membrane of all animal cells. For every molecule of ATP hydrolyzed, it pumps three sodium

ions out of the cell and two potassium ions in, thereby maintaining the high potassium and low

sodium concentrations within the cell.

Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)
SERCA is another P-type ATPase located in the membrane of the sarcoplasmic reticulum (SR)

in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells. It is responsible for

transporting calcium ions from the cytoplasm into the SR/ER lumen, a critical step in muscle

relaxation and intracellular calcium signaling.

Data Presentation: Properties of Caged ATP
Compounds and Kinetic Parameters
The choice of caged ATP compound is critical and depends on the desired kinetics of ATP

release and the specific experimental setup. The following table summarizes key properties of

commonly used caged ATP derivatives and kinetic parameters obtained from studies on

Na+/K+-ATPase.
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Caged ATP
Derivative

Photolysis
Wavelength
(nm)

ATP
Release
Rate
Constant
(s⁻¹)

Quantum
Yield

Notes Reference

NPE-caged

ATP
~347-360

>100 (pH

dependent)
~0.65

Slower

release,

potential for

side

reactions.

Unphotolysed

form can

inhibit

Na+/K+-

ATPase.

[1]

DMB-caged

ATP
~355 >10⁵ -

Faster ATP

release, less

pH-sensitive.

[2]

pHP-caged

ATP
308 >10⁶ (pH 7.0) High

Rapid and

efficient ATP

release.

[2]

Table 1: Properties of Common Caged ATP Derivatives.
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Parameter Value Conditions Ion Pump Reference

Na+/K+-ATPase

ATP Binding

Rate Constant

~1.5 x 10⁶

M⁻¹s⁻¹

pH and caged

compound

concentration

dependent

Na+/K+-ATPase [2]

E1 to E2

Conformational

Change Rate

~600 s⁻¹ - Na+/K+-ATPase [2]

Turnover Rate ~200 s⁻¹ 37°C Na+/K+-ATPase [1]

Kₘ for ATP (Na+-

ATPase activity)
~2 µM - Na+/K+-ATPase [3]

Kᵢ for caged ATP ~30 µM - Na+/K+-ATPase [3]

SERCA

Kₘ for ATP 12.16 ± 2.25 µM pH 7.0, 37°C
Purified Rabbit

SERCA
[4]

Vₘₐₓ

1.68 ± 0.09 µmol

ATP/min/mg

protein

pH 7.0, 37°C
Purified Rabbit

SERCA
[4]

Table 2: Kinetic Parameters of Na+/K+-ATPase and SERCA.

Experimental Protocols
Protocol 1: Purification of Na+/K+-ATPase from Kidney
Medulla
This protocol is adapted from established methods for isolating high-purity, active Na+/K+-

ATPase from mammalian kidney.[5][6]

Materials:
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Fresh or frozen pig or rabbit kidneys

Homogenization Buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2

SDS Solution: 1% (w/v) Sodium Dodecyl Sulfate

ATP Solution: 50 mM ATP, pH 7.0

High-salt Buffer: 1 M NaCl, 30 mM histidine, 1 mM EDTA, pH 7.2

Dounce homogenizer

Ultracentrifuge and rotors

Procedure:

Tissue Preparation: Dissect the outer medulla from the kidneys on ice. Mince the tissue into

small pieces.

Homogenization: Homogenize the minced tissue in ice-cold Homogenization Buffer using a

Dounce homogenizer.

Differential Centrifugation:

Centrifuge the homogenate at 6,000 x g for 15 minutes to remove nuclei and cell debris.

Collect the supernatant and centrifuge at 48,000 x g for 30 minutes to pellet the crude

microsomal fraction.

SDS Treatment:

Resuspend the microsomal pellet in Homogenization Buffer.

Slowly add SDS solution to a final concentration of 0.1% (w/v) while stirring on ice. This

selectively solubilizes proteins other than the Na+/K+-ATPase.

Incubate on ice for 30 minutes.

Purification:
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Centrifuge the SDS-treated suspension at 48,000 x g for 60 minutes.

The pellet contains the purified Na+/K+-ATPase-rich membranes.

Wash the pellet with High-salt Buffer to remove any remaining contaminants.

Resuspend the final pellet in a suitable storage buffer (e.g., Homogenization Buffer with

25% glycerol) and store at -80°C.

Characterization: Determine the protein concentration and measure the specific ATPase

activity using a standard phosphate release assay to confirm purity and activity.[7]

Protocol 2: Purification and Reconstitution of SERCA
into Proteoliposomes
This protocol describes the purification of SERCA from rabbit skeletal muscle and its

reconstitution into artificial lipid vesicles, a necessary step for many caged ATP experiments.[4]

[8][9]

Materials:

Rabbit fast-twitch skeletal muscle

SR Isolation Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4, with protease inhibitors

Reconstitution Buffer: 100 mM KCl, 20 mM HEPES, pH 7.2, 5 mM MgCl₂

Lipids (e.g., DOPC, DOPE) in chloroform

Detergent (e.g., C₁₂E₈, Triton X-100)

Bio-Beads SM-2

Ultracentrifuge and rotors

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:
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Sarcoplasmic Reticulum (SR) Vesicle Isolation:

Homogenize minced rabbit muscle in SR Isolation Buffer.

Perform differential centrifugation to obtain a microsomal fraction enriched in SR vesicles.

SERCA Purification:

Solubilize the SR vesicles with a suitable detergent (e.g., deoxycholate) to extract SERCA.

Use density gradient centrifugation or column chromatography to purify the SERCA

protein.[4]

Liposome Preparation:

Prepare a lipid film by evaporating the chloroform from a lipid solution under a stream of

nitrogen.

Hydrate the lipid film in Reconstitution Buffer to form multilamellar vesicles (MLVs).

Create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.

Reconstitution:

Solubilize the purified SERCA with a detergent (e.g., C₁₂E₈).

Mix the solubilized SERCA with the pre-formed liposomes.

Remove the detergent slowly by adding Bio-Beads. This allows the SERCA to insert into

the lipid bilayer.

The resulting proteoliposomes can be collected by ultracentrifugation.

Characterization: Confirm successful reconstitution and activity by measuring Ca²⁺-

dependent ATPase activity and Ca²⁺ uptake.[10]

Protocol 3: Measuring Na+/K+-ATPase Transient
Currents Using Caged ATP and a Planar Lipid Bilayer
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This protocol outlines the measurement of electrical currents generated by the Na+/K+-ATPase

following the rapid release of ATP.[2][3][11]

Materials:

Purified Na+/K+-ATPase membrane fragments (from Protocol 1)

Planar lipid bilayer setup (cup and chamber) with Ag/AgCl electrodes

Aperture material (e.g., Teflon film)

Lipid solution (e.g., diphytanoyl phosphatidylcholine in n-decane)

Experimental Buffer: 130 mM NaCl, 25 mM imidazole, 1 mM MgCl₂, 1 mM EDTA, pH 7.2

Caged ATP (e.g., DMB-caged ATP)

UV flash lamp or laser (e.g., XeCl excimer laser, 308 nm)

Patch-clamp amplifier and data acquisition system

Procedure:

Planar Bilayer Formation:

Form a lipid bilayer across a small aperture (~100-200 µm diameter) in the Teflon film

separating the two chambers of the setup.

Adsorption of Membrane Fragments:

Add the purified Na+/K+-ATPase membrane fragments to one chamber (the cis side,

representing the intracellular side). The fragments will adsorb to the planar bilayer with the

ATP-binding site facing the cis chamber.

Experimental Setup:

Fill both chambers with the Experimental Buffer.

Add caged ATP to the cis chamber to the desired final concentration (e.g., 100-500 µM).
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Connect the electrodes to the amplifier to measure the current across the bilayer.

Photolysis and Data Acquisition:

Position the UV light source to illuminate the planar bilayer.

Record the baseline current.

Trigger a brief UV flash (e.g., 10-20 ns pulse) to photolyze the caged ATP, rapidly

increasing the ATP concentration in the cis chamber.

Record the resulting transient current generated by the electrogenic activity of the Na+/K+-

ATPase. The current will typically show a rapid rise followed by a slower decay.

Data Analysis:

Analyze the transient current to determine kinetic parameters such as the rate of charge

translocation and the influence of ion and ATP concentrations.

Protocol 4: Real-time Fluorescence Measurement of
SERCA Ca²⁺ Uptake Activated by Caged ATP
This protocol describes a fluorescence-based assay to monitor the real-time uptake of calcium

by SERCA in proteoliposomes following ATP release.[10][12]

Materials:

SERCA proteoliposomes (from Protocol 2)

Assay Buffer: 100 mM KCl, 20 mM HEPES, pH 7.2, 5 mM MgCl₂

Caged ATP

Fluorescent Ca²⁺ indicator (e.g., Indo-1, Fluo-4; cell-impermeant version)[10][13][14][15]

UV flash lamp or laser

Fluorometer or fluorescence plate reader with kinetic measurement capabilities
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Procedure:

Sample Preparation:

Resuspend the SERCA proteoliposomes in the Assay Buffer.

Add the fluorescent Ca²⁺ indicator to the buffer outside the proteoliposomes.

Add caged ATP to the desired final concentration.

Add a known concentration of CaCl₂ to the buffer to establish an initial external Ca²⁺

concentration.

Measurement:

Place the sample in the fluorometer and record the baseline fluorescence of the Ca²⁺

indicator. .

Initiate the reaction by triggering a UV flash to release ATP from the caged compound.

Monitor the decrease in extra-vesicular fluorescence over time. This decrease

corresponds to the uptake of Ca²⁺ into the proteoliposomes by SERCA.

Data Analysis:

The initial rate of fluorescence decrease is proportional to the initial rate of Ca²⁺ uptake by

SERCA.

Calibrate the fluorescence signal to Ca²⁺ concentration to quantify the uptake rate in terms

of moles of Ca²⁺ per unit time per mg of protein.[10][16]
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Caption: General experimental workflow for studying ion pumps with caged ATP.
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Caption: Simplified reaction cycle of the Na+/K+-ATPase.
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Caption: Principle of using caged ATP to activate ion pumps.

Conclusion
The use of caged ATP provides an invaluable method for elucidating the kinetic mechanisms of

ion pumps. By allowing for the rapid and controlled initiation of pump activity, researchers can

investigate transient states and fast reaction steps that are otherwise inaccessible. The

protocols and data presented here serve as a comprehensive guide for scientists and drug

development professionals to design and execute experiments aimed at understanding the

fundamental workings of these essential cellular machines. Careful consideration of the

specific ion pump, the choice of caged compound, and the method of activity detection will lead

to robust and insightful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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